molecular formula C10H7F3N2OS B8474160 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine

5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No.: B8474160
M. Wt: 260.24 g/mol
InChI Key: KJJQWPBUXJHQKQ-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The trifluoromethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated derivatives and organometallic reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring.

Scientific Research Applications

5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-thiazol-2-amine: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    5-(Trifluoromethyl)phenyl-1,3-thiazol-2-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethoxy group in 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine imparts unique electronic and steric properties that differentiate it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.24 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-15-9(14)17-8/h1-5H,(H2,14,15)

InChI Key

KJJQWPBUXJHQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

19-7 (0.182 g, 0.662 mmol) and thiourea (0.050 g, 0.662 mmol) were dissolved in methanol. Solid potassium hydroxide (0.037 g, 0.662 mmol) was then added and warmed to 50° C. while stirring under N2. Additional solid potassium hydroxide pellets were added until the reaction was complete. The reaction was then directly loaded onto a C18 preparative HPLC column. The titled compound was isolated upon evaporation. H1 NMR (DMSO): 7.75 ppm (s, 1H); 7.51 ppm (m, 3H); 7.26 ppm (d, 2H).
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0.037 g
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